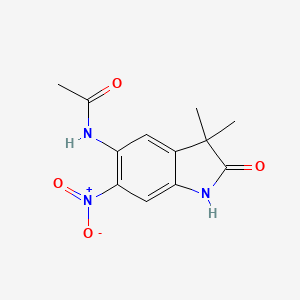
N-(3,3-Dimethyl-6-nitro-2-oxoindolin-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,3-Dimethyl-6-nitro-2-oxoindolin-5-yl)acetamide is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-Dimethyl-6-nitro-2-oxoindolin-5-yl)acetamide typically involves the reaction of 3,3-dimethyl-2-oxoindoline with acetic anhydride in the presence of a nitrating agent such as nitric acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective nitration at the 6-position of the indoline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,3-Dimethyl-6-nitro-2-oxoindolin-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 3,3-Dimethyl-6-amino-2-oxoindolin-5-yl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3,3-Dimethyl-2-oxoindoline-5-carboxylic acid and acetamide.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Wirkmechanismus
The mechanism of action of N-(3,3-Dimethyl-6-nitro-2-oxoindolin-5-yl)acetamide involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3,3-Dimethyl-2-oxoindolin-5-yl)acetamide: Lacks the nitro group, which may result in different biological activities.
N-(3,3-Dimethyl-6-amino-2-oxoindolin-5-yl)acetamide: The amino group may confer different reactivity and biological properties.
N-(3,3-Dimethyl-6-nitro-2-oxoindolin-5-yl)propionamide: The propionamide group may affect the compound’s solubility and reactivity.
Uniqueness
N-(3,3-Dimethyl-6-nitro-2-oxoindolin-5-yl)acetamide is unique due to the presence of both the nitro and acetamide groups, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical modifications and applications in various fields .
Eigenschaften
CAS-Nummer |
100510-96-1 |
|---|---|
Molekularformel |
C12H13N3O4 |
Molekulargewicht |
263.25 g/mol |
IUPAC-Name |
N-(3,3-dimethyl-6-nitro-2-oxo-1H-indol-5-yl)acetamide |
InChI |
InChI=1S/C12H13N3O4/c1-6(16)13-9-4-7-8(5-10(9)15(18)19)14-11(17)12(7,2)3/h4-5H,1-3H3,(H,13,16)(H,14,17) |
InChI-Schlüssel |
VHPGAJRXOFFZNL-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C2C(=C1)C(C(=O)N2)(C)C)[N+](=O)[O-] |
Kanonische SMILES |
CC(=O)NC1=C(C=C2C(=C1)C(C(=O)N2)(C)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















